4-Imino-1,3-diazaspiro[4.4]nonan-2-one
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Overview
Description
4-amino-1,3-diazaspiro[4.4]non-3-en-2-one is a chemical compound with the molecular formula C₇H₁₁N₃O and a molecular weight of 153.18 g/mol This compound is characterized by its spirocyclic structure, which includes a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-amino-1,3-diazaspiro[4.4]non-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-amino-1,3-diazaspiro[4.4]non-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-1,3-diazaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another diazaspiro compound with a similar structure but different substituents.
3-phenyl-1,4-diazaspiro[4.4]non-3-en-2-one: A related compound with a phenyl group instead of an amino group.
Uniqueness
4-amino-1,3-diazaspiro[4.4]non-3-en-2-one is unique due to its specific spirocyclic structure and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-imino-1,3-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C7H11N3O/c8-5-7(3-1-2-4-7)10-6(11)9-5/h1-4H2,(H3,8,9,10,11) |
InChI Key |
DIUVPYHADIHUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=N)NC(=O)N2 |
Origin of Product |
United States |
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